Cas no 1807041-55-9 (Ethyl 3-cyano-2-fluoro-6-nitrobenzoate)

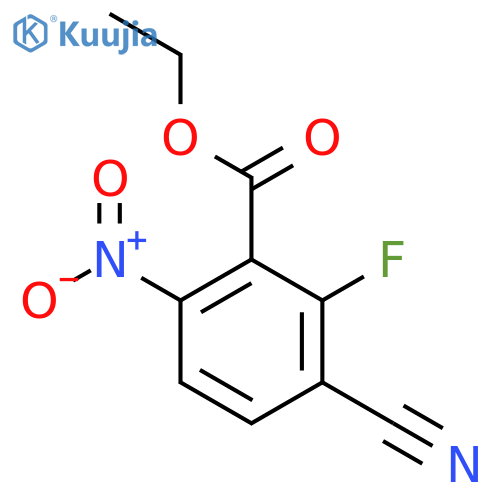

1807041-55-9 structure

商品名:Ethyl 3-cyano-2-fluoro-6-nitrobenzoate

CAS番号:1807041-55-9

MF:C10H7FN2O4

メガワット:238.171985864639

CID:4956110

Ethyl 3-cyano-2-fluoro-6-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-cyano-2-fluoro-6-nitrobenzoate

-

- インチ: 1S/C10H7FN2O4/c1-2-17-10(14)8-7(13(15)16)4-3-6(5-12)9(8)11/h3-4H,2H2,1H3

- InChIKey: WTACHSBVZWYPME-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C#N)C=CC(=C1C(=O)OCC)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 359

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 95.9

Ethyl 3-cyano-2-fluoro-6-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007060-250mg |

Ethyl 3-cyano-2-fluoro-6-nitrobenzoate |

1807041-55-9 | 97% | 250mg |

475.20 USD | 2021-06-21 | |

| Alichem | A015007060-500mg |

Ethyl 3-cyano-2-fluoro-6-nitrobenzoate |

1807041-55-9 | 97% | 500mg |

823.15 USD | 2021-06-21 | |

| Alichem | A015007060-1g |

Ethyl 3-cyano-2-fluoro-6-nitrobenzoate |

1807041-55-9 | 97% | 1g |

1,490.00 USD | 2021-06-21 |

Ethyl 3-cyano-2-fluoro-6-nitrobenzoate 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1807041-55-9 (Ethyl 3-cyano-2-fluoro-6-nitrobenzoate) 関連製品

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬